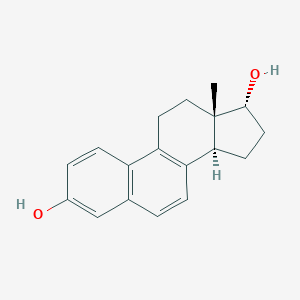

17alpha-Dihydroequilenin

Übersicht

Beschreibung

17alpha-Dihydroequilenin is a steroidal compound with the molecular formula C18H20O2. It is a derivative of equilenin, a naturally occurring estrogen found in the urine of pregnant mares. This compound is notable for its estrogenic activity and is used in various scientific and medical research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Dihydroequilenin typically involves the reduction of equilenin. One common method is the catalytic hydrogenation of equilenin in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under hydrogen gas at a controlled temperature and pressure to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound itself is a product of the reduction of equilenin. Further reduction can lead to the formation of more saturated derivatives.

Substitution: this compound can participate in substitution reactions, particularly at the hydroxyl groups. Reagents such as acyl chlorides or alkyl halides can be used to introduce different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine.

Major Products Formed:

Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

Reduction: More saturated steroidal derivatives.

Substitution: Ester or ether derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Medicine

- Hormone Replacement Therapy: Research indicates that 17alpha-Dihydroequilenin may be beneficial in hormone replacement therapy for postmenopausal women, potentially improving bone density and cardiovascular health.

- Antioxidant Properties: The compound has shown promise as an antioxidant, inhibiting low-density lipoprotein (LDL) oxidation, which is crucial in preventing cardiovascular diseases . Studies demonstrate that it can significantly reduce the oxidation of LDL and high-density lipoprotein (HDL), offering protective benefits against oxidative stress .

- Anti-inflammatory Effects: this compound has been investigated for its anti-inflammatory properties, particularly in relation to endothelial function and cardiovascular health .

Biology

- Estrogenic Activity Studies: The compound is extensively studied for its estrogenic activity, impacting various cellular processes. It has been compared with other estrogen metabolites to evaluate differences in anti-inflammatory effects.

- Bone Health: In clinical studies involving postmenopausal women, it was found that this compound sulfate could modify the effects of conjugated equine estrogens on bone resorption markers, indicating its potential role in maintaining bone health during menopause .

Chemistry

- Analytical Chemistry Reference Standard: this compound serves as a reference standard in analytical chemistry for identifying and quantifying steroidal compounds due to its distinct structural properties.

Hormone Replacement Therapy Study

A study involving postmenopausal women assessed the effects of this compound sulfate compared to estrone sulfate. Results showed significant changes in sex hormone-binding globulin (SHBG) levels and lipid profiles, suggesting a beneficial role in hormone replacement therapy .

Antioxidant Activity Assessment

In vitro studies demonstrated that this compound significantly inhibited LDL oxidation compared to estrone at similar concentrations. This suggests its potential utility in preventing atherosclerosis through antioxidant mechanisms .

Data Table: Summary of Research Findings

Wirkmechanismus

17alpha-Dihydroequilenin exerts its effects primarily through its interaction with estrogen receptors. Upon binding to these receptors, it activates the transcription of estrogen-responsive genes, leading to various physiological effects. The compound can modulate the expression of genes involved in cell proliferation, differentiation, and apoptosis. Additionally, it influences pathways related to bone metabolism and cardiovascular health.

Vergleich Mit ähnlichen Verbindungen

Equilenin: The parent compound from which 17alpha-Dihydroequilenin is derived. It has similar estrogenic activity but differs in its chemical structure.

17beta-Dihydroequilenin: Another derivative of equilenin with a different stereochemistry at the 17th carbon. It exhibits similar biological activities but may have different pharmacokinetic properties.

Estrone: A naturally occurring estrogen with a similar structure but different functional groups. It is commonly used in hormone replacement therapy.

Uniqueness: this compound is unique due to its specific stereochemistry, which influences its binding affinity to estrogen receptors and its overall biological activity. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound in both research and therapeutic applications.

Biologische Aktivität

17alpha-Dihydroequilenin (DHEQ) is a synthetic estrogen derived from equine sources, primarily utilized in hormone replacement therapy (HRT) and studied for its various biological activities. This compound has garnered attention due to its potential therapeutic benefits and its interactions with estrogen receptors, which play crucial roles in numerous physiological processes.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 272.35 g/mol

- CAS Number : 223998

DHEQ is structurally similar to other estrogens, allowing it to bind effectively to estrogen receptors (ERα and ERβ), which mediates its biological effects.

Estrogenic Effects

DHEQ exhibits significant estrogenic activity, influencing various biological pathways:

- Binding Affinity : DHEQ shows comparable binding affinities for both ERα and ERβ. Notably, it has been found that the relative binding affinity (RBA) for ERβ is more than four times that of estradiol (E2) .

- Hormonal Regulation : In studies involving postmenopausal women, DHEQ was shown to reduce sex hormone-binding globulin (SHBG) levels when administered alone but increased SHBG levels significantly when combined with estrone sulfate . This suggests a modulatory role of DHEQ in hormonal balance.

Cardiovascular Effects

Research indicates that DHEQ may have protective cardiovascular effects:

- Anti-Atherosclerotic Properties : A study demonstrated that DHEQ could significantly reduce cholesterol levels and triglycerides in animal models, suggesting its potential use in treating atherosclerosis . Specifically, serum total cholesterol levels decreased from 2044 ± 634 mg/dL to 1469 ± 1246 mg/dL following treatment with DHEQ at a dosage of 5 mg/kg .

| Parameter | Control Group (mg/dL) | Test Group (mg/dL) | p-value |

|---|---|---|---|

| Total Cholesterol | 2044 ± 634 | 1469 ± 1246 | <0.05 |

| High-Density Lipoprotein (HDL) | 311 ± 93 | 250 ± 67 | <0.05 |

| Triglycerides | 476 ± 197 | 362 ± 110 | <0.05 |

Bone Health

DHEQ's influence on bone metabolism has also been examined:

- Bone Resorption : In a clinical trial involving postmenopausal women, the combination of DHEQ and estrone sulfate led to a significant decrease in markers of bone resorption compared to either treatment alone . This indicates the potential of DHEQ in supporting bone health during menopause.

Case Studies

-

Clinical Trial on Postmenopausal Women :

- Objective : To assess the independent biological effects of DHEQ.

- Methodology : Twenty-one postmenopausal women received either DHEQ or estrone sulfate for 90 days.

- Findings : Significant changes in SHBG and lipid profiles were observed, indicating the compound's effectiveness in modulating hormonal levels and lipid metabolism .

-

Atherosclerosis Model in Quail :

- Objective : To evaluate the anti-atherosclerotic effects of DHEQ.

- Methodology : Male Japanese quail were fed cholesterol-rich diets supplemented with DHEQ.

- Findings : DHEQ administration resulted in reduced cholesterol deposition in arterial walls, highlighting its therapeutic potential against atherosclerosis .

Eigenschaften

IUPAC Name |

(13S,14S,17R)-13-methyl-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16-,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWZPRVUQHMJFF-KSZLIROESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C([C@@H]1CC[C@H]2O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701047939 | |

| Record name | alpha-Dihydroequilenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701047939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6639-99-2 | |

| Record name | α-Dihydroequilenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6639-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Dihydroequilenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-Dihydroequilenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Dihydroequilenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701047939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5,7,9-pentaene-3,17α-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 17alpha-Dihydroequilenin compare to other estrogen metabolites in terms of its effects on inflammation?

A: Studies indicate that 17beta-dihydroequilenin, another estrogen metabolite, exhibits stronger anti-inflammatory effects on human endothelial cells compared to this compound. While both can counteract the inflammatory response induced by interleukin-1alpha, 17beta-dihydroequilenin achieves this at a lower concentration (1 μM) [] compared to this compound (10 μM) []. This suggests that the specific chemical structure of each metabolite significantly influences its interaction with biological targets and its overall effects.

Q2: Does this compound interact with estrogen receptors?

A: Yes, this compound, along with other equine estrogens, interacts with both estrogen receptor (ER) subtypes, ERα and ERβ, albeit with varying affinities. [] Interestingly, research suggests that some of these equine estrogens, including this compound, exhibit a higher affinity for ERβ compared to ERα. [] This differential binding affinity could have implications for the development of targeted therapies that selectively activate specific ER subtypes.

Q3: Are there any known safety concerns regarding the use of this compound?

A: While one patent application suggests this compound's potential in lowering cholesterol [], it's crucial to acknowledge that this specific research focuses on its potential applications and does not provide data on potential adverse effects or long-term safety. Further research is necessary to comprehensively assess its safety profile.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.